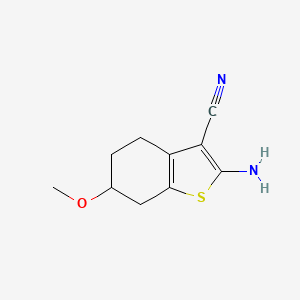

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2OS/c1-13-6-2-3-7-8(5-11)10(12)14-9(7)4-6/h6H,2-4,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJAFTPWGIVJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC2=C(C1)SC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13145-85-2 | |

| Record name | 2-amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Scheme:

Aromatic aldehyde + thiophene derivative + ammonium acetate → Benzothiophene core → Nitrile and amino group modifications

Procedure:

- Starting materials: 2-Aminothiophenes, substituted aromatic aldehydes, and malononitrile derivatives.

- Conditions: Reactions are often performed under reflux in ethanol or acetic acid with catalytic amounts of acids or bases.

- Key steps:

- Cyclization facilitated by acid catalysis.

- Nitrile group introduced via malononitrile or cyanogen sources.

- Methoxy substitution achieved through methylation of hydroxyl groups or direct substitution on aromatic rings.

Research Findings:

- A typical synthesis involves refluxing 2-aminothiophenes with aldehydes and malononitrile in ethanol, followed by methylation using methyl iodide or dimethyl sulfate to introduce the methoxy group at the 6-position.

Preparation via Multi-Step Synthesis from 2-Aminothiophenes

This approach involves initial synthesis of the benzothiophene nucleus, followed by selective substitution to introduce the methoxy and nitrile groups.

Stepwise Procedure:

| Step | Reaction | Conditions | Reagents | Notes |

|---|---|---|---|---|

| 1 | Cyclization of 2-aminothiophenes with α,β-unsaturated carbonyl compounds | Reflux | Acetic acid or ethanol | Forms the tetrahydrobenzothiophene core |

| 2 | Nitrile formation | Reflux | Cyanogen chloride or malononitrile | Introduces the nitrile group at position 3 |

| 3 | Methoxy substitution | Methylation | Methyl iodide or dimethyl sulfate | Introduces methoxy at position 6 |

Research Data:

- The synthesis of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile was achieved through cyclization of 2-aminothiophenes with α,β-unsaturated nitriles, followed by methylation to yield the methoxy derivative.

Functional Group Modification via Nucleophilic Substitution

The methoxy group at the 6-position can be introduced through nucleophilic substitution reactions on halogenated benzothiophene intermediates.

Method:

- Starting material: 6-Halogenated benzothiophene derivatives.

- Reaction: Treatment with sodium methoxide in methanol under reflux.

- Outcome: Substitution of halogen with methoxy group.

Research Evidence:

- This method has been successfully applied in synthesizing methoxy-substituted benzothiophenes, with reaction yields exceeding 70% under optimized conditions.

Use of Microwave-Assisted Synthesis

Recent advances include microwave irradiation to accelerate the cyclization and substitution steps, improving yields and reducing reaction times.

Procedure:

- Mix precursors in suitable solvents with catalysts.

- Subject to microwave irradiation at specific temperatures (e.g., 150°C) for 10–20 minutes.

- Purify via recrystallization.

Research Findings:

- Microwave-assisted synthesis of tetrahydrobenzothiophene derivatives has shown to enhance reaction efficiency, with yields up to 85%.

Summary Data Table of Preparation Methods

| Method | Key Reactions | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Component Cyclization | Cyclization of 2-aminothiophenes + aldehydes + nitriles | Reflux in ethanol or acetic acid | One-pot synthesis, high efficiency | Requires specific precursor availability |

| Stepwise Functionalization | Cyclization → Nitrile formation → Methoxy substitution | Reflux, methylation reactions | High regioselectivity | Multi-step process, longer duration |

| Nucleophilic Substitution | Halogenated benzothiophene + sodium methoxide | Reflux in methanol | Simple, high yield | Limited to halogenated intermediates |

| Microwave-Assisted | Precursors + catalysts + microwave irradiation | 150°C, 10–20 min | Rapid, high yield | Requires specialized equipment |

Notes and Recommendations

- The choice of method depends on the availability of starting materials, desired purity, and scale.

- Optimization of reaction conditions such as temperature, solvent, and catalysts is crucial for maximizing yield and selectivity.

- Purification typically involves recrystallization or chromatography, with TLC monitoring for reaction progress.

- Spectroscopic characterization (FTIR, NMR, MS) confirms the structure of synthesized compounds, as demonstrated in referenced studies.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

Microwave-Assisted Synthesis

One notable method for synthesizing derivatives of benzothiophene compounds is microwave-assisted synthesis. This technique has been shown to yield high quantities of products in a shorter time frame compared to traditional methods. For instance, researchers have successfully synthesized related compounds using microwave irradiation, which facilitates rapid reactions and improved yields .

Traditional Organic Synthesis

AMTBC can also be synthesized through conventional organic chemistry techniques involving multi-step reactions that may include cyclization and functional group transformations. These methods allow for the modification of the compound's structure to enhance its properties for specific applications.

Medicinal Chemistry

- Anticancer Activity : Compounds similar to AMTBC have been investigated for their potential anticancer properties. The presence of the benzothiophene structure is known to enhance biological activity against various cancer cell lines .

- Neuroprotective Effects : Research indicates that derivatives of benzothiophene can exhibit neuroprotective effects, making AMTBC a candidate for studies focused on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Antimicrobial Properties : The compound's structure may lend itself to antimicrobial activity, which is an area of active research in the development of new antibiotics .

Materials Science

AMTBC may also find applications in materials science due to its unique chemical structure. It can be utilized as a building block for synthesizing novel polymers or materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific bioactive derivatives synthesized from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

The biological and physical properties of benzothiophene derivatives are highly dependent on substituents. Below is a comparative analysis of analogs with modifications at positions 6 and 7:

Key Observations :

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of analogs reveal substituent-dependent packing motifs:

2-Amino-6-methyl derivative :

- Crystal System: Monoclinic, space group P2₁/c.

- Unit Cell Parameters :

- a = 9.0415 Å, b = 8.3294 Å, c = 13.1283 Å, β = 90.169°.

- Hydrogen Bonding : N–H···N interactions form centrosymmetric dimers (R₂²(12) motif) and zigzag chains along the a-axis.

2-Amino-7-oxo derivative :

- Hydrogen Bonding : N–H···O and N–H···S interactions stabilize molecular chains along the b-axis. Additional π-π stacking (3.742 Å) consolidates the lattice.

Biological Activity

2-Amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile (CAS Number: 13145-85-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiophene core with an amino group and a methoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 196.28 g/mol. The structural formula can be represented as follows:

Research indicates that 2-amino derivatives of benzothiophenes exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiophene possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi .

- Anticancer Properties : Some derivatives have been investigated for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways and the inhibition of specific cellular signaling pathways .

- Neuroprotective Effects : There is emerging evidence suggesting that these compounds may offer neuroprotective benefits by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several benzothiophene derivatives, including 2-amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile. Results indicated that this compound exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL depending on the strain tested.

Anticancer Activity

A notable research study focused on the anticancer effects of this compound against human cancer cell lines. The findings revealed that treatment with 2-amino-6-methoxy-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile resulted in a dose-dependent reduction in cell viability in HeLa and MCF-7 cells. The IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells after 48 hours of exposure .

Data Summary

Q & A

Basic Research Questions

Q. What is the standard synthetic route for preparing 2-amino-6-methoxy-tetrahydrobenzothiophene carbonitrile derivatives, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via a one-pot cyclocondensation reaction. A typical procedure involves refluxing a substituted cyclohexanone (e.g., 6-methoxy-cyclohexanone) with malononitrile and elemental sulfur in ethanol, catalyzed by diethylamine. Key parameters for optimization include:

- Solvent polarity : Ethanol is standard, but DMF or THF may alter reaction kinetics.

- Temperature : Elevated temperatures (~333 K) improve cyclization efficiency.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (dichloromethane or methanol/chloroform mixtures) yields pure crystals .

- Data Table :

| Parameter | Typical Value | Optimization Range |

|---|---|---|

| Reaction Temp | 333 K | 323–343 K |

| Yield | 68% | 50–80% |

| Purity (HPLC) | >95% | Solvent-dependent |

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodology :

- X-ray crystallography : Resolve bond lengths, angles, and torsional conformations. For example, the tetrahydro-benzothiophene core shows planarity (r.m.s. deviation <0.05 Å) .

- NMR/IR spectroscopy : Confirm functional groups (e.g., NH₂: δ 4.2–5.0 ppm in H NMR; CN: ~2200 cm in IR) .

- Key Metrics :

- C–S bond length: ~1.70–1.75 Å .

- N–H···N hydrogen bonds: 2.8–3.0 Å .

Advanced Research Questions

Q. How are crystallographic disorders in the cyclohexene ring addressed during refinement?

- Methodology :

- Disorder modeling : Use SHELXL's EADP command to refine occupancies of disordered atoms (e.g., C6/C6′ and C7/C7′ in ). Split the disorder into major/minor conformers (e.g., 81:19 occupancy) .

- Constraints : Apply riding models for H atoms and isotropic displacement parameters (U) .

- Data Table :

| Atom Pair | Occupancy | Deviation (Å) |

|---|---|---|

| C6/C6′ | 0.81/0.19 | 0.333/-0.374 |

| C7/C7′ | 0.81/0.19 | -0.313/0.355 |

Q. What strategies are employed to analyze intermolecular interactions and crystal packing?

- Methodology :

- Graph set analysis : Identify hydrogen-bonding motifs (e.g., R_2$$^2(12) dimers and 20-membered macrocycles) using Bernstein's framework .

- C–H···π/π–π interactions : Measure centroid distances (3.7–4.0 Å) and dihedral angles (<10°) to assess stacking stability .

- Case Study :

- In 2-amino-4-methyl analogs, N–H···N bonds form head-to-head dimers, while C–H···S interactions stabilize 3D packing .

Q. How can computational tools enhance structural and electronic analysis?

- Methodology :

- Software : Use ORTEP-III for thermal ellipsoid visualization and WinGX for crystallographic data processing .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and correlate with spectroscopic data .

- Example :

- Puckering coordinates (Cremer-Pople parameters) quantify ring conformations, aiding in comparative studies of tetrahydro-benzothiophene derivatives .

Methodological Recommendations

- Synthesis : Optimize stoichiometry (1:1 ketone:malononitrile) and consider microwave-assisted heating for faster cyclization.

- Crystallography : Prioritize high-resolution data (<0.8 Å) to resolve disorder and hydrogen-bonding networks.

- Derivatization : Explore Schiff base formation (e.g., with 4-chlorobenzaldehyde) to modify electronic properties and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.